molecular formula C11H23NO B13305685 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

Cat. No.: B13305685
M. Wt: 185.31 g/mol
InChI Key: OIHZXRXVGVZJIA-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with a methyl group at the 2-position and a 4-methylcyclohexylamino group at the 1-position. The cyclohexyl moiety introduces steric bulk, influencing its physicochemical properties and reactivity. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the preparation of morpholinone derivatives and heterocyclic frameworks .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-4-6-10(7-5-9)12-8-11(2,3)13/h9-10,12-13H,4-8H2,1-3H3

InChI Key

OIHZXRXVGVZJIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-methylcyclohexylamine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise addition of reagents and real-time monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in dry ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-one

    Reduction: 2-Methyl-1-[(4-methylcyclohexyl)amino]propane

    Substitution: Various N-substituted derivatives depending on the substituent used

Scientific Research Applications

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the alcohol group may participate in additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-Methyl-1-(4-methylcyclohexyl)propan-1-ol
  • Structure: Differs by the absence of the amino group; hydroxyl group at the 1-position.
  • Synthesis : Prepared via Mn²⁺-catalyzed hydrogen transfer reactions using 3-methylbutan-2-ol and 3-methylpentane-1,5-diol, achieving isolated yields post-column chromatography .
  • Key Difference: The amino group in the target compound enhances nucleophilicity, enabling participation in reductive amination or alkylation reactions, unlike the alcohol analogue.
2-Methyl-1-(phenylamino)propan-2-ol
  • Structure: Phenylamino substituent instead of 4-methylcyclohexylamino.
  • Applications: Used as a precursor for N-phenyl morpholinone derivatives via lactonization and alkylation .
2-Methyl-1-(2-phenylquinolin-4-yl)propan-2-ol
  • Structure: Quinolinyl substituent at the 1-position.
  • Reactivity : Undergoes cyclialkylation with PTSA/PPA catalysts to form fused heteropolycycles .
  • Key Insight: Bulky aromatic substituents (e.g., quinolinyl) may reduce solubility compared to the cyclohexyl group in the target compound.

Physicochemical Properties

  • Lipophilicity : The 4-methylcyclohexyl group increases logP compared to phenyl or pyrazolyl derivatives, impacting membrane permeability .
  • Solubility : Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility relative to smaller groups (e.g., methyl).
  • Crystallinity : Analogues like 2-Methyl-1,1-diphenyl-2-oxazolylpropan-1-ol exhibit defined crystal structures due to steric and electronic effects .

Biological Activity

2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol, also known by its CAS number 1183821-25-1, is an organic compound that features a unique structure with potential biological activity. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a propanol backbone, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO. Its structure includes a cyclohexyl ring, which contributes to its physical and chemical properties. The compound's ability to form various derivatives enhances its versatility in both research and industrial applications.

Biological Activity Overview

Preliminary studies suggest that this compound may modulate enzyme activity or receptor function, indicating potential therapeutic roles. However, comprehensive interaction studies are necessary to elucidate its mechanisms of action fully.

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
  • Receptor Interaction : It could bind to certain receptors, influencing physiological responses.
  • Cellular Effects : Investigations into its effects on cell signaling pathways are ongoing.

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveFindings
Investigate enzyme modulationSuggested modulation of enzyme activity in vitro
Assess receptor bindingIndications of receptor interaction but no definitive binding data
Evaluate cellular effectsObserved changes in cell signaling pathways

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Amino-2-methylpropan-2-olLacks cyclohexyl ringDifferent reactivity; less biological activity observed
2-Methyl-1-[(3-methylcyclohexyl)amino]propan-2-olDifferent cyclohexyl configurationVariations in receptor binding affinity
6-Amino-2-hydroxymethyl hexan-1-olLonger carbon chainUnique functional groups leading to different properties

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